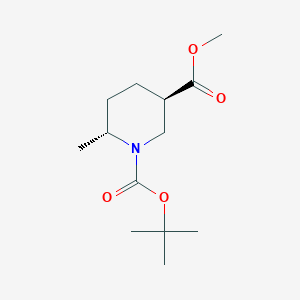

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate

Description

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate (CAS: 1009376-75-3) is a chiral piperidine derivative with two ester groups: a tert-butyl ester at the 1-position and a methyl ester at the 3-position. Its molecular formula is C₁₃H₂₃NO₄, and molecular weight is 257.33 g/mol . The compound is classified under Heterocyclic Building Blocks and is primarily used in research for synthesizing complex molecules, such as pharmaceuticals or catalysts. Its stereochemistry (3R,6R) is critical for enantioselective reactions and biological interactions .

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-9-6-7-10(11(15)17-5)8-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXORRYMWSTTC-NXEZZACHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601135945 | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009376-75-3 | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009376-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1-(1,1-Dimethylethyl) 3-methyl (3R,6R)-6-methyl-1,3-piperidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601135945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate involves several steps. The key synthetic route includes the formation of the piperidine ring followed by the introduction of tert-butyl and methyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate has several notable applications in scientific research:

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its ability to modulate enzyme activity and receptor binding. Research indicates that it may interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The specific binding affinity is influenced by its stereochemistry and functional groups .

Organic Synthesis

As a versatile building block in organic synthesis, this compound can serve as an intermediate in the preparation of more complex molecules. Its reactive ester functionalities allow it to participate in various chemical reactions, making it useful in the development of new synthetic pathways .

Biochemical Studies

The compound's interactions with biological systems make it valuable for studying enzyme kinetics and metabolic pathways. It can be utilized to investigate the effects of structural modifications on biological activity, aiding in the design of novel therapeutic agents .

Case Study 1: Enzyme Modulation

A study explored the compound's role as an enzyme inhibitor in metabolic pathways related to neurotransmitter regulation. The results demonstrated that modifications in the piperidine structure significantly altered enzyme affinity, highlighting the importance of stereochemistry in drug design.

Case Study 2: Synthetic Pathway Development

Researchers utilized this compound as a key intermediate in synthesizing a series of bioactive compounds. The study illustrated how varying substituents on the piperidine ring could lead to derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Diastereomers with Varied Stereochemistry

- 1-tert-butyl 3-methyl (3R,6S)-6-methylpiperidine-1,3-dicarboxylate (S24)and(3R,6R)-isomer (S25): These diastereomers differ in the configuration at the 6-position (S vs. R). While S24 and S25 share the same molecular formula (C₁₃H₂₃NO₄), their stereochemistry impacts physical properties like melting points and solubility. For example, the (3R,6R) configuration in the target compound may exhibit distinct crystallinity compared to the (3R,6S) isomer .

Benzyl-Substituted Analogs

- O1-benzyl O3-methyl trans-6-methylpiperidine-1,3-dicarboxylate (CAS: 1269755-57-8): Replacing the tert-butyl group with a benzyl group increases molecular weight (C₁₆H₂₁NO₄, MW: 291.34) and lipophilicity (logP ~2.5 vs. ~1.8 for the tert-butyl analog). The benzyl group enhances stability under acidic conditions but introduces sensitivity to hydrogenolysis, making it useful in catalytic hydrogenation reactions .

Tetrahydropyridine Derivatives

- 1-tert-butyl 3-methyl 1,2,5,6-tetrahydropyridine-1,3-dicarboxylate (CAS: 125097-83-8): This compound (C₁₂H₁₉NO₄, MW: 241.29) features a partially unsaturated piperidine ring. The double bond at the 1,2-position increases reactivity toward electrophiles, such as in Diels-Alder reactions, compared to the fully saturated target compound .

Pyrrolidine Analogs

- 1-O-tert-butyl 3-O-methyl (3R)-pyrrolidine-1,3-dicarboxylate (CAS: 441717-40-4): The five-membered pyrrolidine ring (C₁₁H₁₉NO₄, MW: 229.27) introduces distinct conformational strain and torsional angles. This affects binding affinity in biological systems, as seen in kinase inhibitors where pyrrolidine scaffolds are preferred for steric complementarity .

Functional Group Variations

Sulfonate-Containing Derivatives

- 1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate (CAS: 1922099-90-8): The addition of a sulfonate group (C₁₃H₂₃NO₇S, MW: 337.39) introduces a polar, electron-withdrawing substituent. This enhances solubility in polar solvents and reactivity in nucleophilic substitutions, unlike the target compound’s neutral ester groups .

Ketone-Modified Analogs

- 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (1-Boc): The ketone at the 4-position (C₁₂H₁₉NO₅, MW: 257.28) increases polarity and enables further functionalization (e.g., Grignard additions). This contrasts with the target compound’s fully substituted piperidine ring, which limits such modifications .

Biological Activity

1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate is a chemical compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This compound features a piperidine ring with two carboxylate groups, tert-butyl, and methyl substituents. Its molecular formula is with a molecular weight of approximately 257.33 g/mol.

Therapeutic Potential

Research indicates that this compound may exhibit several biological activities , including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with various microbial strains, potentially showing effectiveness against certain Gram-positive bacteria. For example, it has been noted to have activity against Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) reported at 15.6 µg/mL and 62.5 µg/mL respectively .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated using the HaCaT cell line, revealing half-maximal inhibitory concentrations (IC50) that indicate its potential safety profile in non-cancerous cells. The selectivity index (SI), calculated as the ratio between IC50 values for noncancerous epithelial cells and MIC values against M. tuberculosis, suggests that the compound may be nontoxic at effective antimicrobial concentrations .

- Structure-Activity Relationship : Studies have explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications in the piperidine ring can significantly affect biological activity. For instance, derivatives with higher basicity at specific positions have shown enhanced antituberculous activity .

While detailed mechanisms remain under investigation, it is hypothesized that the unique structural features of this compound may facilitate interactions with biomolecules involved in cellular processes. The presence of both carboxylic acid functionalities may enhance its ability to participate in biochemical pathways relevant to therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structural Features |

|---|---|

| 1-tert-Butyl 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate | Hydroxyl group at a different position |

| tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Lacks one carboxylate group |

| 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate | Contains an oxo group instead of a hydroxyl group |

This table highlights how variations in functional groups can influence the biological activity and therapeutic potential of piperidine derivatives.

Case Study: Antimicrobial Efficacy

In a recent study focusing on the antimicrobial properties of piperidine derivatives, compounds similar to this compound were synthesized and tested against various bacterial strains. The results indicated that certain modifications could lead to improved efficacy against M. tuberculosis, showcasing the importance of structure in determining biological activity .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics and detailed mechanistic studies will be crucial for understanding its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-O-tert-butyl 3-O-methyl (3R,6R)-6-methylpiperidine-1,3-dicarboxylate?

- Methodological Answer : The compound is typically synthesized via multi-step protection/deprotection strategies. For example:

- Step 1 : Introduce the tert-butyloxycarbonyl (Boc) group at the piperidine nitrogen under anhydrous conditions using Boc anhydride and a base like triethylamine .

- Step 2 : Methyl esterification at the C3-carboxyl position via reaction with methyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .

- Step 3 : Chiral resolution via preparative HPLC or enzymatic methods to isolate the (3R,6R) stereoisomer .

- Key Considerations : Monitor reaction progress using TLC or LC-MS to avoid overprotection.

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm regiochemistry and stereochemistry (e.g., coupling constants for axial/equatorial protons in piperidine) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- HPLC : Chiral-phase HPLC with a cellulose-based column to validate enantiomeric purity (>97% by area normalization) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?

- Methodological Answer :

- Temperature Control : Conduct coupling reactions at low temperatures (−78°C to 0°C) to minimize epimerization .

- Chiral Catalysts : Use asymmetric catalysis (e.g., cinchona alkaloid-derived catalysts) for kinetic resolution during esterification .

- In-line Monitoring : Employ real-time FTIR or Raman spectroscopy to track stereochemical intermediates .

Q. How can Design of Experiments (DOE) improve yield in coupling reactions involving this compound?

- Methodological Answer :

- Factor Screening : Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time). For example, DMF enhances solubility but may promote side reactions; alternative solvents like THF or acetonitrile can be compared .

- Response Surface Methodology (RSM) : Optimize parameters like temperature (40–100°C) and cesium carbonate concentration (1–3 equiv.) for Buchwald-Hartwig couplings .

- Validation : Replicate optimal conditions in triplicate to ensure robustness (RSD <5%) .

Q. How can computational methods predict reactivity or stability of intermediates in the synthesis pathway?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for Boc protection or ester hydrolysis, identifying energy barriers .

- Reaction Path Sampling : Implement metadynamics simulations to explore alternative pathways for stereochemical inversion .

- Machine Learning : Train models on existing reaction data (e.g., reaction yields, solvent effects) to predict optimal conditions for novel derivatives .

Q. How to resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) .

- Purity Analysis : Ensure derivatives are >98% pure (HPLC) to exclude confounding effects from impurities .

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., tert-butyl vs. benzyl groups) to isolate contributions to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.